Dimethyl 2-(4-bromophenyl)malonate
Overview
Description
Dimethyl 2-(4-bromophenyl)malonate is a chemical compound that is related to various research areas, including organic synthesis and medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, its structure suggests that it is a diester of malonic acid with a bromophenyl substituent. This structure is relevant to the field of organic synthesis, where such compounds are often used as intermediates in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of compounds related to dimethyl 2-(4-bromophenyl)malonate can involve various methods. For instance, a practical and chemoselective method for the O-methylation of carboxylic acids using dimethyl malonate has been described, which could potentially be applied to the synthesis of dimethyl 2-(4-bromophenyl)malonate . This method is advantageous due to its low toxicity and high yields without the need for strong bases.
Molecular Structure Analysis
The molecular structure of compounds similar to dimethyl 2-(4-bromophenyl)malonate has been characterized using techniques such as IR, 1H NMR, and elemental analysis . X-ray crystallography can reveal the conformation of the rings and the presence of non-classical hydrogen bonds, which are important for understanding the reactivity and properties of the compound .
Chemical Reactions Analysis
Dimethyl 2-(4-bromophenyl)malonate may undergo various chemical reactions due to the presence of the ester functional group and the bromophenyl moiety. For example, the demethylation of related aryl phosphorothionates has been observed under mild alkaline conditions and by enzymatic action, which could be relevant for understanding the reactivity of the ester groups in dimethyl 2-(4-bromophenyl)malonate .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl 2-(4-bromophenyl)malonate would be influenced by its functional groups and molecular structure. For instance, the presence of the bromine atom could affect its density, boiling point, and solubility. The ester groups could make it susceptible to hydrolysis under certain conditions. Although the specific properties of dimethyl 2-(4-bromophenyl)malonate are not detailed in the provided papers, related compounds have been analyzed using various analytical methods, including high-performance liquid chromatography, mass spectrometry, and infrared spectroscopy, which could also be applicable to dimethyl 2-(4-bromophenyl)malonate .
Scientific Research Applications
Proton Transfer Reactions
Research involving Dimethyl 2-(4-bromophenyl)malonate includes studies on its proton transfer reactions. For example, a study explored the deprotonation reactions of similar compounds in polar aprotic solvents using kinetic, FT-IR, and 1H NMR spectroscopic methods (Schroeder et al., 1999).
Reactions with Zinc Enolates
Another application is in the field of organic synthesis, where reactions involving zinc enolates are studied. In a specific instance, zinc enolates formed from certain compounds react with dimethyl 2-(1-arylmethylene)malonates, yielding products such as dimethyl 2-[(4-bromophenyl)(1-oxoindan-2-yl)methyl]malonate (Shchepin et al., 2005).
Synthesis and Molecular Structure Studies
The synthesis and molecular structure of derivatives of Dimethyl 2-(4-bromophenyl)malonate have been extensively studied. For instance, research has been done on the synthesis of monohydrated 3-p-nitrophenylpyrazole derived from 1,3-diketone malonate, providing insights into the molecular structure using NMR and X-ray diffraction (Jiménez-Cruz et al., 2003).
Boron Neutron Capture Therapy
In the medical field, Dimethyl 2-(4-bromophenyl)malonate has been utilized in the synthesis of boronated compounds for boron neutron capture therapy, a type of cancer treatment. This involves the synthesis of water-soluble boronated phthalocyanine, potentially useful as a tumor-seeking boron delivery agent (Kahl & Li, 1996).
Other Synthesis Applications
Further applications include the preparation of various organic compounds, such as dimethyl (trifluoromethyl)malonate and related compounds, where dimethyl malonate is used in different reactions, showcasing its versatility in organic synthesis (Ishikawa & Yokozawa, 1983).
Photomechanical and Photochemical Studies
Dimethyl 2-(3-anthracen-9-yl)allylidene)malonate, a derivative, shows interesting photomechanical responses and has been studied for its photochemical reaction dynamics and transformations under light exposure (Tong et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
dimethyl 2-(4-bromophenyl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UODIEONWLZBSEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617699 | |
Record name | Dimethyl (4-bromophenyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(4-bromophenyl)malonate | |
CAS RN |
149506-35-4 | |
Record name | Propanedioic acid, 2-(4-bromophenyl)-, 1,3-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149506-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl (4-bromophenyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20617699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyl 2-(4-bromophenyl)propanedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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